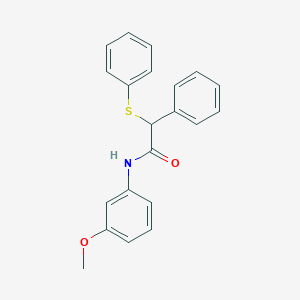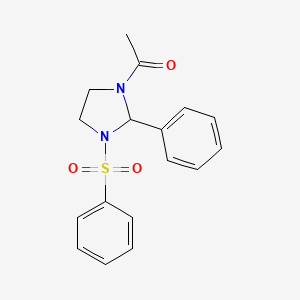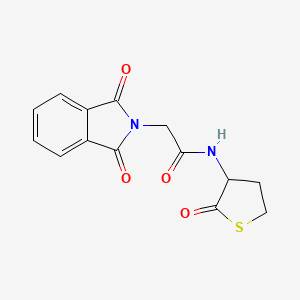
4-(4-butoxyphenyl)-2-(2-thienyl)-6H-1,3-oxazin-6-one
Übersicht
Beschreibung
4-(4-butoxyphenyl)-2-(2-thienyl)-6H-1,3-oxazin-6-one is a synthetic compound that belongs to the class of oxazinones. It has been the focus of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 4-(4-butoxyphenyl)-2-(2-thienyl)-6H-1,3-oxazin-6-one is not fully understood. However, it has been proposed that it acts by inhibiting the activity of enzymes involved in various metabolic pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of chitin synthase, an enzyme that is essential for the synthesis of chitin in fungi and insects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the application. In medicine, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. In agriculture, it has been found to inhibit the growth of weeds and pests. In industry, it has been used as a dye and a precursor for the synthesis of other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(4-butoxyphenyl)-2-(2-thienyl)-6H-1,3-oxazin-6-one in lab experiments is its high potency and selectivity. It has been found to exhibit strong activity against cancer cells, fungi, and bacteria, while having minimal toxicity to normal cells. Another advantage is its stability and ease of synthesis. It can be easily prepared in large quantities and stored for extended periods without degradation.
One of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or organisms in a controlled manner. Another limitation is its potential for off-target effects. Because it inhibits the activity of enzymes involved in various metabolic pathways, it may have unintended effects on cellular processes.
Zukünftige Richtungen
There are several future directions for research on 4-(4-butoxyphenyl)-2-(2-thienyl)-6H-1,3-oxazin-6-one. One direction is to explore its potential as a therapeutic agent for various diseases. For example, it may be useful in the treatment of cancer, fungal infections, and bacterial infections. Another direction is to investigate its mechanism of action in more detail. This may lead to the discovery of new targets for drug development. Finally, researchers may explore the synthesis of new derivatives of this compound with improved potency and selectivity.
Wissenschaftliche Forschungsanwendungen
4-(4-butoxyphenyl)-2-(2-thienyl)-6H-1,3-oxazin-6-one has been extensively studied for its potential applications in various fields. In medicine, it has been found to exhibit anticancer, antifungal, and antibacterial activities. In agriculture, it has been tested as a herbicide and insecticide. In industry, it has been used as a dye and a precursor for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
4-(4-butoxyphenyl)-2-thiophen-2-yl-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-2-3-10-21-14-8-6-13(7-9-14)15-12-17(20)22-18(19-15)16-5-4-11-23-16/h4-9,11-12H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAWVEQBMBACJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=O)OC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2S)-2-{[4-(4-ethoxy-3-methylphenyl)butanoyl]amino}propanoate](/img/structure/B3953681.png)
![N-{3-[allyl(prop-2-yn-1-yl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B3953683.png)

![3-benzyl-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953700.png)
![5-[2-(allyloxy)benzylidene]-2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3953703.png)


![(2S)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3953723.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953730.png)

![{2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenoxy}acetic acid](/img/structure/B3953744.png)
![ethyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B3953746.png)
![N-(4-{[(4-fluorophenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B3953758.png)
